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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of substituted quinoline

carboxylates, with a focus on derivatives structurally related to Methyl 2-chloroquinoline-4-
carboxylate. While a specific crystallographic information file (CIF) for Methyl 2-
chloroquinoline-4-carboxylate is not publicly available in the Cambridge Structural Database

(CSD) or the Crystallography Open Database (COD), the analysis of closely related structures

offers valuable insights into the expected molecular geometry, crystal packing, and

intermolecular interactions of this class of compounds. Such information is crucial for rational

drug design and the development of structure-activity relationships.

Comparative Crystallographic Data
To illustrate the structural characteristics of this compound class, we present the

crystallographic data for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, a

structurally related compound for which detailed X-ray diffraction data is available. This data

serves as a reference point for understanding the potential solid-state conformation of Methyl
2-chloroquinoline-4-carboxylate and other similar derivatives.
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Parameter
Methyl 6-chloro-2-methyl-4-
phenylquinoline-3-carboxylate[1]

Empirical Formula C₁₈H₁₄ClNO₂

Formula Weight 311.75

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a (Å) 10.828(5)

b (Å) 7.535(4)

c (Å) 18.829(5)

α (°) 90

β (°) 94.369(5)

γ (°) 90

Volume (Å³) 1531.8(12)

Z 4

Temperature (K) 293

Radiation (Å) Mo Kα (λ = 0.71073)

Density (calculated) (Mg/m³) 1.351

Absorption Coefficient (mm⁻¹) 0.26

F(000) 648

Crystal Size (mm³) 0.18 × 0.16 × 0.13

θ range for data collection (°) 2.1 to 25.0

Reflections collected 11139

Independent reflections 2691 [R(int) = 0.028]

Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.105
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R indices (all data) R1 = 0.049, wR2 = 0.114

In the structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring

system is nearly planar.[1] The phenyl ring is twisted relative to the quinoline core, a common

feature in such multi-ring systems.[1] The crystal packing is stabilized by weak intermolecular

interactions, including C—H···π interactions.[1]

Experimental Protocol for Single-Crystal X-ray
Diffraction
The determination of the crystal structure of small organic molecules like substituted quinoline

carboxylates typically involves the following steps.[2]

1. Crystallization: High-quality single crystals are paramount for successful X-ray diffraction

analysis.[2] A common method for obtaining suitable crystals is slow evaporation of a saturated

solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques

include vapor diffusion and cooling crystallization. The goal is to produce crystals that are

typically larger than 0.1 mm in all dimensions, with a regular shape and without visible defects.

[2]

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a

diffractometer. The crystal is then exposed to a monochromatic X-ray beam, typically from a Mo

or Cu source.[3] The diffraction data are collected at a specific temperature, often at low

temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The

diffractometer rotates the crystal through a series of angles, and the intensities and positions of

the diffracted X-ray beams are recorded by a detector.[3]

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set

of structure factors. The initial positions of the atoms in the unit cell are determined using direct

methods or Patterson methods, which are computational techniques that use the intensities of

the diffracted beams to generate an initial electron density map.[2] This initial model is then

refined against the experimental data using least-squares methods. The refinement process

adjusts the atomic positions, thermal parameters, and other structural parameters to achieve

the best possible agreement between the calculated and observed diffraction patterns.[3]
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4. Data Validation and Deposition: The final crystal structure is validated using various

crystallographic checks to ensure its quality and accuracy. The refined structural data is

typically deposited in a crystallographic database, such as the Cambridge Structural Database

(CSD) or the Crystallography Open Database (COD), to make it accessible to the scientific

community.

Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography of

a small organic molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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